Cyclo(CRVIIF)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclo(CRVIIF) is a cyclic peptide known for its dual inhibitory action on hypoxia-inducible factors 1 and 2 (HIF-1 and HIF-2). These factors play a crucial role in cellular response to low oxygen levels, making Cyclo(CRVIIF) a significant compound in cancer research and therapy .
准备方法
Cyclo(CRVIIF) is synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The specific sequence for Cyclo(CRVIIF) is Cyclo(Cys-Arg-Val-Ile-Ile-Phe). The synthesis process includes deprotection and coupling steps, followed by cyclization to form the cyclic structure .
化学反应分析
Cyclo(CRVIIF) primarily undergoes interactions with hypoxia-inducible factors. It disrupts the interaction between HIF-1α and HIF-2α with HIF-1β, inhibiting the hypoxia-response signaling pathway. The compound does not typically undergo oxidation, reduction, or substitution reactions under standard conditions .
科学研究应用
Cyclo(CRVIIF) has several applications in scientific research:
Cancer Therapy: By inhibiting HIF-1 and HIF-2, Cyclo(CRVIIF) can suppress tumor growth and proliferation, making it a potential therapeutic agent for various cancers.
Hypoxia Studies: It is used to study cellular responses to low oxygen levels and the role of hypoxia-inducible factors in different physiological and pathological conditions.
Drug Development: Cyclo(CRVIIF) serves as a lead compound for developing new drugs targeting hypoxia-inducible factors.
作用机制
Cyclo(CRVIIF) exerts its effects by binding to the PAS-B domains of HIF-1α and HIF-2α, preventing their interaction with HIF-1β. This disruption inhibits the transcriptional activity of HIFs, leading to reduced expression of genes involved in angiogenesis, metabolism, and cell survival under hypoxic conditions .
相似化合物的比较
Cyclo(CRVIIF) is unique due to its dual inhibitory action on both HIF-1 and HIF-2. Similar compounds include:
Cyclo(CKLIIF): Another cyclic peptide with a different sequence but similar inhibitory action on HIFs.
Cyclo(CRLLIF): A cyclic peptide with a slightly different sequence, also targeting HIFs.
Cyclo(CRVIIF) stands out due to its specific sequence and high affinity for the PAS-B domains of HIF-1α and HIF-2α, making it a potent inhibitor in hypoxia-related studies .
属性
分子式 |
C35H57N9O6S |
---|---|
分子量 |
732.0 g/mol |
IUPAC 名称 |
2-[3-[(2S,5S,8S,11S,14S,17R)-14-benzyl-8,11-bis[(2S)-butan-2-yl]-3,6,9,12,15,18-hexaoxo-5-propan-2-yl-17-(sulfanylmethyl)-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl]guanidine |
InChI |
InChI=1S/C35H57N9O6S/c1-7-20(5)27-33(49)40-24(17-22-13-10-9-11-14-22)30(46)41-25(18-51)31(47)39-23(15-12-16-38-35(36)37)29(45)42-26(19(3)4)32(48)43-28(21(6)8-2)34(50)44-27/h9-11,13-14,19-21,23-28,51H,7-8,12,15-18H2,1-6H3,(H,39,47)(H,40,49)(H,41,46)(H,42,45)(H,43,48)(H,44,50)(H4,36,37,38)/t20-,21-,23-,24-,25-,26-,27-,28-/m0/s1 |
InChI 键 |
FVWQGMRVDFYWKI-HBPNSXOPSA-N |
手性 SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)CC)C(C)C)CCCN=C(N)N)CS)CC2=CC=CC=C2 |
规范 SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)CC)C(C)C)CCCN=C(N)N)CS)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。